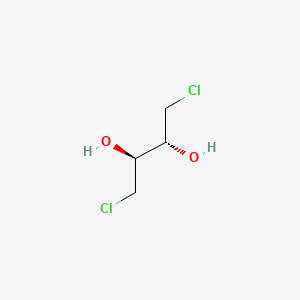

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol

CAS No.:

Cat. No.: VC13753743

Molecular Formula: C4H8Cl2O2

Molecular Weight: 159.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8Cl2O2 |

|---|---|

| Molecular Weight | 159.01 g/mol |

| IUPAC Name | (2S,3R)-1,4-dichlorobutane-2,3-diol |

| Standard InChI | InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+ |

| Standard InChI Key | SAUBRJOIKMVSRU-ZXZARUISSA-N |

| Isomeric SMILES | C([C@H]([C@H](CCl)O)O)Cl |

| SMILES | C(C(C(CCl)O)O)Cl |

| Canonical SMILES | C(C(C(CCl)O)O)Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Configuration

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol features a four-carbon backbone with hydroxyl groups at the C2 and C3 positions and chlorine substituents at the terminal C1 and C4 carbons. Its IUPAC name, (2S,3R)-1,4-dichlorobutane-2,3-diol, reflects the relative configuration (rel-) of its stereocenters . Despite the presence of two chiral centers, the compound is classified as a meso form due to an internal plane of symmetry that renders it achiral . This symmetry arises from the opposing configurations (R and S) at the C2 and C3 positions, which cancel out optical activity .

Table 1: Key Structural Properties

| Property | Value or Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 159.01 g/mol |

| IUPAC Name | (2S,3R)-1,4-dichlorobutane-2,3-diol |

| CAS Number | 7268-35-1 |

| Chiral Centers | C2 (S), C3 (R) |

| Symmetry | Internal plane (meso compound) |

Synthesis and Reaction Pathways

Chlorination of Butanediol Precursors

The synthesis of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol typically involves the chlorination of 2,3-butanediol derivatives. Reaction conditions, such as temperature and solvent selection, critically influence stereochemical outcomes. For example, using thionyl chloride () in dichloromethane at 0–5°C selectively substitutes hydroxyl groups with chlorine while preserving the diol’s stereochemistry .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane or Acetone |

| Chlorinating Agent | Thionyl Chloride () |

| Reaction Time | 4–6 hours |

Physical and Chemical Properties

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum exhibits broad O-H stretches near 3200–3400 cm and C-Cl vibrations at 550–750 cm. Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the diastereotopic protons adjacent to chiral centers, with chemical shifts at δ 3.8–4.2 ppm for hydroxyl-bearing carbons and δ 3.5–3.7 ppm for chlorinated termini .

Thermal Stability and Reactivity

rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol demonstrates moderate thermal stability, decomposing above 150°C. Its bifunctional structure enables diverse reactions, including nucleophilic substitutions at chlorine sites and esterifications at hydroxyl groups. For instance, treatment with sodium hydroxide yields epoxides via intramolecular Williamson ether synthesis.

Applications in Pharmaceutical and Synthetic Chemistry

Chiral Building Block

The compound’s meso configuration and dual functional groups make it valuable for synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to chiral ligands used in asymmetric catalysis, such as Jacobsen’s epoxidation catalysts . Its hydroxyl groups can also be oxidized to ketones for prostaglandin analogs.

Biological Activity

Preliminary studies suggest derivatives of rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol exhibit antimicrobial properties, though detailed mechanistic insights remain scarce. The chlorine substituents may enhance membrane permeability, potentiating activity against Gram-positive bacteria.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing transition-metal-catalyzed routes could streamline the production of enantiomerically enriched derivatives. Palladium-catalyzed cross-couplings or enzymatic resolutions may offer greener alternatives to traditional chlorination methods .

Structure-Activity Relationships (SAR)

Systematic SAR studies are needed to elucidate how stereochemistry influences bioactivity. Computational modeling, such as density functional theory (DFT), could predict interactions with biological targets like bacterial enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume